

Application Note: UV-VIS Spectrophotometric Method for Furazidine Quantification in Suppositories

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Compound of Interest

Compound Name: *Furazidine*

Cat. No.: *B1195691*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of **Furazidine** in suppository formulations using a UV-VIS spectrophotometric method. The method is intended for quality control and research applications.

Introduction

Furazidine is a nitrofuran derivative with antibacterial activity, commonly used in the treatment of urogenital infections. Its delivery via suppositories offers a viable alternative to oral administration. This application note describes a simple, rapid, and accurate UV-VIS spectrophotometric method for the determination of **Furazidine** content in suppositories. The method is based on the principle of measuring the absorbance of a solution containing the analyte at its wavelength of maximum absorbance (λ_{max}). The concentration of the drug is then determined using the Beer-Lambert law.

Principle

The quantitative determination of **Furazidine** is based on its ultraviolet absorption. The method involves the extraction of **Furazidine** from the suppository matrix into a suitable solvent, followed by the measurement of its absorbance at the λ_{max} . A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations versus their

respective concentrations. The concentration of **Furazidine** in the sample solution is then interpolated from this calibration curve.

Experimental Protocols

Apparatus and Reagents

- Apparatus:
 - UV-VIS Spectrophotometer (double beam)
 - Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
 - Pipettes (various sizes)
 - Analytical balance
 - Water bath
 - Sonicator
 - Syringe filters (0.45 µm)
 - Beakers
 - Glass stirring rods
- Reagents:
 - **Furazidine** reference standard
 - Suppository samples containing **Furazidine**
 - Dimethylformamide (DMF)
 - Acetate buffer (pH 4.5)
 - Purified water
 - Methanol (for cleaning)

Preparation of Solutions

- Acetate Buffer (pH 4.5): Prepare by dissolving an appropriate amount of sodium acetate and acetic acid in purified water to achieve the desired pH.
- Standard Stock Solution of **Furazidine** (100 µg/mL):
 - Accurately weigh 10 mg of **Furazidine** reference standard.
 - Transfer it to a 100 mL volumetric flask.
 - Dissolve in a small amount of DMF and then dilute to the mark with acetate buffer. Mix well.
- Working Standard Solutions:
 - From the standard stock solution, prepare a series of working standard solutions by appropriate dilutions with acetate buffer to obtain concentrations in the range of 2-10 µg/mL.

Sample Preparation

The extraction of **Furazidine** from the suppository base is a critical step. The procedure may vary slightly depending on the nature of the suppository base (hydrophobic or hydrophilic).

- Weigh one suppository and record its weight.
- Place the suppository in a 50 mL beaker and gently heat on a water bath until it melts.
- Add 20 mL of a suitable solvent (e.g., a mixture of DMF and acetate buffer) to the molten suppository.
- Stir the mixture thoroughly to ensure the dispersion of the drug into the solvent. For complete extraction, the mixture can be sonicated for 15-20 minutes.
- Transfer the solution quantitatively to a 50 mL volumetric flask.
- Rinse the beaker with the solvent and add the rinsing to the volumetric flask.

- Allow the solution to cool to room temperature and then dilute to the mark with the solvent.
- Filter the solution through a 0.45 µm syringe filter to remove any insoluble excipients.
- Further dilute the filtrate with acetate buffer to obtain a final concentration within the range of the calibration curve.

Spectrophotometric Measurement

- Set the UV-VIS spectrophotometer to scan in the range of 200-400 nm.
- Use acetate buffer as the blank.
- Record the UV spectrum of a diluted standard solution to determine the λ_{max} of **Furazidine**. The reported λ_{max} is approximately 292 nm.[1]
- Set the spectrophotometer to measure the absorbance at the determined λ_{max} .
- Measure the absorbance of all working standard solutions and the prepared sample solutions.

Construction of the Calibration Curve

- Plot a graph of absorbance versus the concentration of the working standard solutions.
- Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value close to 1 indicates good linearity.

Quantification of Furazidine in the Sample

- Using the absorbance of the sample solution and the equation of the calibration curve, calculate the concentration of **Furazidine** in the sample solution.
- Calculate the total amount of **Furazidine** in the suppository, taking into account the dilutions made during sample preparation.

Data Presentation

Table 1: Calibration Curve Data for Furazidine

Concentration (µg/mL)	Absorbance (at λ _{max} = 292 nm)
2	0.152
4	0.305
6	0.458
8	0.610
10	0.763
Linear Regression	
Equation	$y = 0.0761x + 0.0002$
Correlation Coefficient (R ²)	0.9999

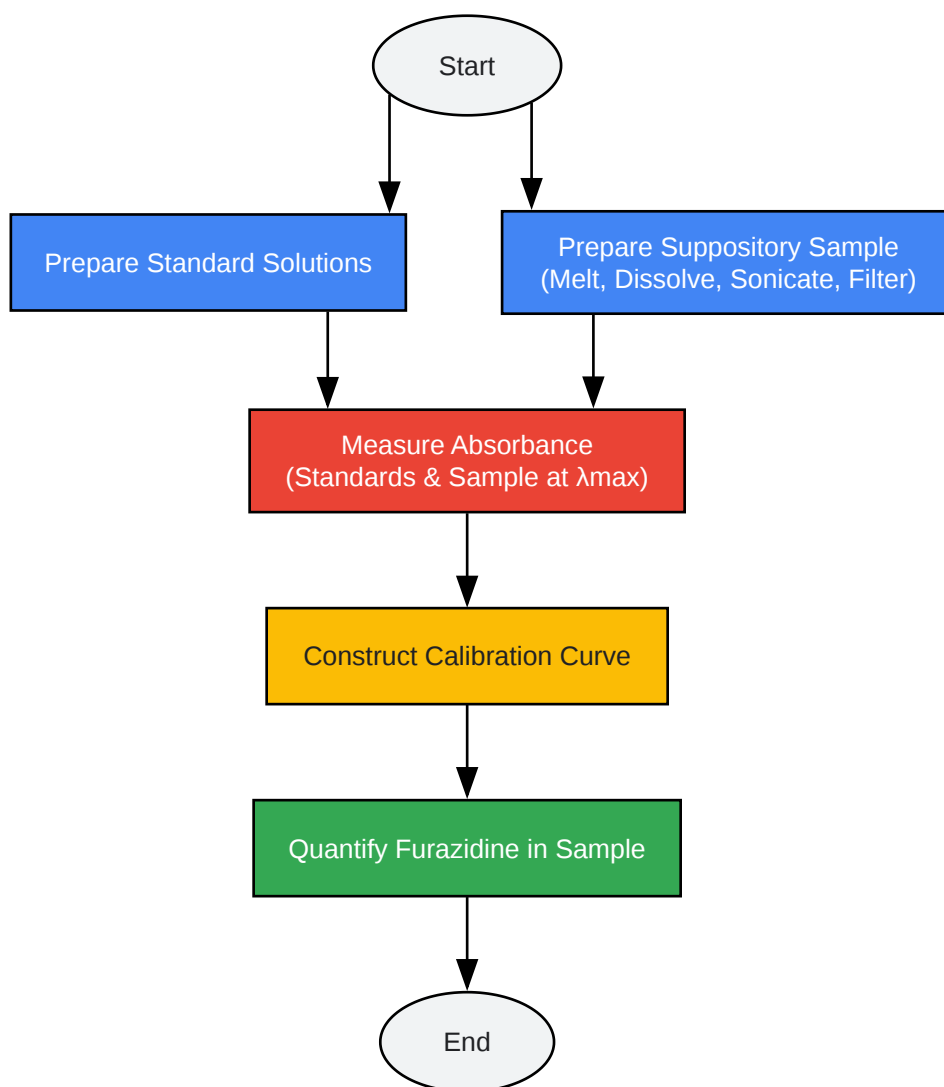
Table 2: Quantification of Furazidine in Suppository Samples

Sample ID	Weight of Suppository (g)	Absorbance of Sample Solution	Concentration from Calibration Curve (µg/mL)	Amount of Furazidine per Suppository (mg)	% Label Claim
Sample 1	2.05	0.485	6.37	99.8	99.8%
Sample 2	2.02	0.491	6.45	100.2	100.2%
Sample 3	2.08	0.482	6.33	99.5	99.5%

Table 3: Method Validation Parameters (as per ICH Guidelines)

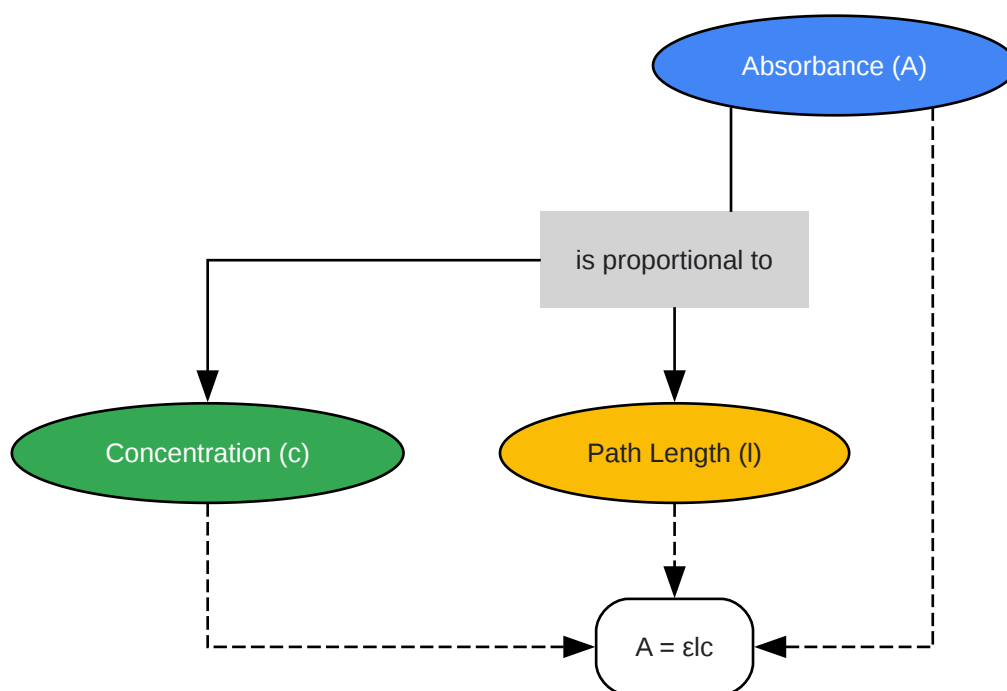
Parameter	Result	Acceptance Criteria
Linearity (R^2)	0.9999	$R^2 \geq 0.999$
Range ($\mu\text{g/mL}$)	2 - 10	-
Accuracy (% Recovery)	98.5% - 101.2%	98.0% - 102.0%
Precision (% RSD)		
- Repeatability	< 1.0%	$\leq 2.0\%$
- Intermediate Precision	< 1.5%	$\leq 2.0\%$
Robustness	Robust	No significant change in absorbance

Visualizations



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Caption: Experimental workflow for **Furazidine** quantification.



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Caption: Principle of the Beer-Lambert Law.

Conclusion

The described UV-VIS spectrophotometric method is a straightforward, cost-effective, and reliable approach for the quantification of **Furazidine** in suppository formulations. The validation data demonstrates that the method is linear, accurate, and precise, making it suitable for routine quality control analysis in a pharmaceutical setting. Proper sample preparation to ensure complete extraction of the active pharmaceutical ingredient from the suppository matrix is crucial for obtaining accurate results.

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References

- 1. repository.usmf.md [repository.usmf.md]

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